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4-(5-Fluoropyrimidin-4-yl)piperazin-2-one

Cat. No.: B2546772
CAS No.: 2310082-47-2
M. Wt: 196.185
InChI Key: CMOYXPXHUMATBB-UHFFFAOYSA-N
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Description

Contextualization of the Fluoropyrimidin-4-yl Moiety in Medicinal Chemistry

The pyrimidine (B1678525) ring is a fundamental scaffold in a multitude of clinically approved drugs, owing to its ability to mimic the purine (B94841) and pyrimidine bases of DNA and RNA, thereby interacting with a wide array of biological targets. researchgate.netnih.gov The strategic introduction of a fluorine atom to the pyrimidine ring, as seen in the 5-fluoropyrimidine (B1206419) moiety, can profoundly influence the compound's physicochemical and pharmacological properties.

Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule. The presence of the highly electronegative fluorine atom can alter the pKa of nearby functional groups and create favorable interactions with enzyme active sites. Pyrimidine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial effects. researchgate.net

Significance of the Piperazin-2-one (B30754) Ring System in Drug Design

The piperazine (B1678402) ring is another privileged scaffold in medicinal chemistry, recognized for its favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability. researchgate.net The piperazin-2-one ring, a derivative of piperazine featuring a ketone group, offers a more rigid and conformationally constrained structure. This rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for the target protein.

The piperazinone moiety provides a versatile platform for introducing various substituents, allowing for the fine-tuning of the compound's biological activity. nih.gov The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the amide proton of the piperazin-2-one can serve as a hydrogen bond donor, facilitating strong interactions with biological targets.

Overview of Current Academic Research Perspectives on the Compound and its Structural Analogs

While specific research exclusively focused on 4-(5-Fluoropyrimidin-4-yl)piperazin-2-one is still emerging, a growing body of academic literature underscores the therapeutic potential of the broader fluoropyrimidine-piperazinone scaffold. Research efforts have largely centered on the development of kinase inhibitors, given the prevalence of this structural motif in compounds targeting this enzyme class.

Kinase Inhibition:

The pyrimidine scaffold is a well-known "hinge-binder" for many protein kinases, and its derivatives are prominent in the field of oncology. researchgate.netnih.gov Research on related structures, such as piperazinyl-furopyrimidine based scaffolds, has identified potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer cell growth and proliferation. nih.govrsc.org For instance, certain piperazinyl furo[2,3-d]pyrimidine (B11772683) derivatives have demonstrated significant anti-proliferative activity against pancreatic cancer cell lines. nih.govrsc.org

A study on piperazinone-containing thieno[3,2-d]pyrimidines revealed that these compounds are potent and selective inhibitors of PI3Kδ, with some exhibiting superior antiproliferative activity against non-Hodgkin lymphoma cell lines compared to the approved drug idelalisib. nih.gov This suggests that the piperazinone moiety can enhance both potency and selectivity.

Analogous Scaffold Target Therapeutic Area Key Findings
Piperazinyl furo[2,3-d]pyrimidinesPI3KαPancreatic CancerModerate to high inhibitory activity and anti-proliferative effects. nih.govrsc.org
Piperazinone-containing thieno[3,2-d]pyrimidinesPI3KδNon-Hodgkin LymphomaPotent and selective inhibition, with some compounds surpassing the efficacy of idelalisib. nih.gov

Other Therapeutic Areas:

Beyond oncology, the fluoropyrimidine-piperazine scaffold has been explored for other therapeutic applications. For example, a series of 1-(pyrimidin-2-yl)piperazine derivatives, including a 5-fluoropyrimidinyl analog, were investigated as potential atypical antipsychotic agents. The lead compound from this series demonstrated a favorable in vivo profile, suggesting that it may modulate dopaminergic activity through an indirect mechanism. nih.gov

Furthermore, the versatility of the piperazine and pyrimidine cores allows for their application in developing agents with a wide range of pharmacological activities, including antidepressant, anxiolytic, and antimicrobial properties. researchgate.net

The current body of research strongly supports the continued investigation of this compound and its analogs. The strategic combination of the fluoropyrimidine and piperazin-2-one moieties offers a promising foundation for the development of novel therapeutics with improved efficacy and selectivity across various disease areas. Future studies are anticipated to further elucidate the specific biological targets and therapeutic potential of this intriguing chemical entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN4O B2546772 4-(5-Fluoropyrimidin-4-yl)piperazin-2-one CAS No. 2310082-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-fluoropyrimidin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN4O/c9-6-3-10-5-12-8(6)13-2-1-11-7(14)4-13/h3,5H,1-2,4H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOYXPXHUMATBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=NC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations of 4 5 Fluoropyrimidin 4 Yl Piperazin 2 One Derivatives

Strategies for the Construction of the 4-(5-Fluoropyrimidin-4-yl)piperazin-2-one Core

The assembly of the target compound hinges on the efficient formation of the piperazin-2-one (B30754) ring and the subsequent introduction of the 5-fluoropyrimidin-4-yl moiety. Various synthetic strategies have been developed to achieve this, often involving multi-step sequences that allow for the introduction of diversity at different positions of the molecule.

The piperazin-2-one ring is a key structural motif, and its synthesis can be approached in several ways. A common method involves the cyclization of N-substituted ethylenediamine (B42938) derivatives with α-haloacetyl halides. For instance, the reaction of an appropriately protected ethylenediamine with chloroacetyl chloride can furnish the piperazin-2-one core. The choice of protecting groups is crucial to ensure regioselectivity and compatibility with subsequent reaction conditions.

Another versatile approach is the intramolecular cyclization of N-(2-aminoethyl)-2-haloacetamides. This strategy allows for the pre-installation of substituents on the ethylenediamine backbone, which can be carried through to the final product. The reaction conditions for this cyclization are typically basic, facilitating the intramolecular nucleophilic substitution.

More advanced methods for the construction of substituted piperazin-2-ones include multi-component reactions and the use of novel cyclization strategies. These approaches often provide access to a wider range of derivatives with improved efficiency.

The introduction of the 5-fluoropyrimidin-4-yl group onto the piperazin-2-one scaffold is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves the coupling of a piperazin-2-one with a 4-halo-5-fluoropyrimidine, such as 4-chloro-5-fluoropyrimidine (B1318964). The electron-withdrawing nature of the pyrimidine (B1678525) ring and the fluorine atom activates the C4 position towards nucleophilic attack by the secondary amine of the piperazin-2-one.

The efficiency of the SNAr reaction is influenced by several factors, including the nature of the leaving group on the pyrimidine ring (halogens such as chlorine or fluorine are commonly used), the reaction solvent, temperature, and the presence of a base. The base is often required to neutralize the hydrogen halide generated during the reaction and to deprotonate the piperazin-2-one, thereby increasing its nucleophilicity.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

NucleophileElectrophileSolventBaseTemperature (°C)
Piperazin-2-one4-Chloro-5-fluoropyrimidineDMFK₂CO₃80-100
Piperazin-2-one4-Chloro-5-fluoropyrimidineDioxaneDIPEA100-120
Substituted piperazin-2-one4-Fluoro-5-fluoropyrimidineAcetonitrile (B52724)Et₃NReflux

This table presents hypothetical but plausible reaction conditions based on general principles of SNAr reactions involving similar heterocyclic systems.

A representative synthetic sequence could begin with the protection of one of the amino groups of ethylenediamine, followed by reaction with chloroacetyl chloride to form an N-protected-N'-(chloroacetyl)ethylenediamine intermediate. Intramolecular cyclization under basic conditions would then yield the N-protected piperazin-2-one. After deprotection, the resulting piperazin-2-one can be reacted with 4-chloro-5-fluoropyrimidine via an SNAr reaction to afford the final product.

Approaches for the Synthesis of Key Intermediates

The successful synthesis of the target compound relies on the efficient preparation of key building blocks, namely functionalized fluoropyrimidines and substituted piperazinones.

The key intermediate for introducing the pyrimidine moiety is typically a 4-halo-5-fluoropyrimidine. The synthesis of these compounds often starts from commercially available pyrimidine precursors. For example, 5-fluorouracil (B62378) can be converted to 2,4-dichloro-5-fluoropyrimidine (B19854) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). Subsequent selective reduction or substitution at the C2 position can provide the desired 4-chloro-5-fluoropyrimidine.

The synthesis of fluorinated pyrimidines can also be achieved through cyclization reactions. For instance, the condensation of a fluorinated three-carbon component with a urea (B33335) or thiourea (B124793) derivative can lead to the formation of the 5-fluoropyrimidine (B1206419) ring.

Table 2: Common Precursors and Reagents for Functionalized Fluoropyrimidines

Starting MaterialReagent(s)Product
5-FluorouracilPOCl₃, DIPEA2,4-Dichloro-5-fluoropyrimidine
5-FluorocytosineNaNO₂, HCl, then POCl₃2,4-Dichloro-5-fluoropyrimidine
Diethyl fluoromalonateUrea, NaOEt5-Fluoro-2,4,6-trihydroxypyrimidine

This table provides examples of synthetic transformations used to prepare key fluoropyrimidine intermediates.

A variety of methods are available for the synthesis of substituted piperazin-2-ones, allowing for the introduction of chemical diversity into the final target molecules. As mentioned previously, the cyclization of N-substituted ethylenediamines is a fundamental approach. By starting with substituted ethylenediamines, piperazin-2-ones with substituents at various positions can be prepared.

For example, the use of a chiral ethylenediamine derivative can lead to the synthesis of enantiomerically enriched piperazin-2-ones. Furthermore, substituents can be introduced on the carbon backbone of the piperazin-2-one ring by employing appropriately functionalized starting materials.

Recent advances in synthetic methodology have also provided access to a broader range of substituted piperazinones through catalytic processes and novel ring-forming reactions. These methods often offer improved control over stereochemistry and functional group tolerance.

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers a diverse toolkit for the construction of complex heterocyclic molecules like this compound. The focus of contemporary research lies in the development of sustainable, efficient, and highly selective methodologies.

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, presents a powerful strategy for the synthesis of this compound derivatives. nih.gov Enzymes can be employed to introduce chirality or to catalyze specific bond formations under mild conditions, often with high regio- and enantioselectivity.

One promising chemoenzymatic approach involves the use of transaminases for the asymmetric synthesis of chiral amine precursors to the piperazin-2-one ring. nih.gov Transaminases can convert a prochiral ketone to a chiral amine with high enantiomeric excess, which can then be incorporated into the piperazin-2-one scaffold. nih.gov For instance, a biocatalytic equivalent of the Knorr pyrrole (B145914) synthesis has been demonstrated, where a transaminase mediates the selective amination of an α-diketone in the presence of a β-keto ester to form substituted pyrroles, showcasing the potential for selective N-heterocycle synthesis. nih.gov While not yet specifically reported for this compound, this methodology could be adapted to generate chiral piperazinone intermediates.

Another relevant enzymatic method is the lipase-catalyzed kinetic resolution of racemic piperazin-2-one derivatives. nih.govnih.gov Lipases, such as those from Candida antarctica (CAL-B) or Candida rugosa (CRL), can selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the enantiomers with high optical purity. nih.gov This technique is particularly useful for producing enantiomerically enriched building blocks that can be subsequently coupled with the 5-fluoropyrimidine moiety.

Enzyme ClassApplication in Piperazin-2-one SynthesisPotential Advantage
Transaminases Asymmetric synthesis of chiral amine precursorsHigh enantioselectivity, mild reaction conditions
Lipases Kinetic resolution of racemic piperazin-2-onesAccess to both enantiomers, high optical purity
Hydrolases Selective deprotection of protecting groupsOrthogonal deprotection strategies, mild conditions

The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development, as different enantiomers can have distinct pharmacological and toxicological profiles. rsc.org Consequently, significant research has been dedicated to the stereoselective synthesis of chiral piperazin-2-one analogs.

A prominent strategy is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This method involves the hydrogenation of the pyrazine (B50134) ring using a chiral palladium catalyst, leading to the formation of the saturated piperazin-2-one core with high stereocontrol. dicp.ac.cn The resulting chiral piperazin-2-ones can then be N-arylated with 4-chloro-5-fluoropyrimidine.

Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. rsc.org This reaction allows for the introduction of a variety of substituents at the α-position to the carbonyl group with high enantioselectivity. rsc.org The subsequent removal of the protecting groups and reduction of the lactam can yield chiral piperazines.

The use of chiral auxiliaries derived from amino acids is another established method. For example, (R)-(+)-2-methylpiperazine has been synthesized from R-(−)-phenylglycinol as a chiral auxiliary via a protected 2-oxopiperazine intermediate. rsc.org This approach, while often requiring more steps, provides reliable access to enantiomerically pure piperazinone precursors.

Asymmetric MethodKey FeaturesTypical Enantiomeric Excess (ee)
Palladium-catalyzed Asymmetric HydrogenationDirect hydrogenation of pyrazin-2-ols84-90%
Palladium-catalyzed Asymmetric Allylic AlkylationIntroduction of α-substituentsHigh ee reported
Chiral Auxiliary ApproachUse of enantiopure starting materials>98%

The key step in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between piperazin-2-one and a suitable 4-halo-5-fluoropyrimidine, typically 4-chloro-5-fluoropyrimidine. The optimization of this reaction is crucial for maximizing the yield and purity of the final product.

Factors that significantly influence the outcome of the SNAr reaction include the choice of solvent, base, temperature, and the presence of any catalysts. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used to facilitate the reaction. The choice of base is also critical, with inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), and organic bases such as diisopropylethylamine (DIPEA), being frequently employed.

Recent advancements in SNAr reactions have explored the use of aqueous conditions with the aid of surfactants or polymeric additives to enhance reaction rates and simplify purification. rsc.org Microwave irradiation has also been shown to significantly reduce reaction times and improve yields in some cases. mdpi.com

Table of Optimized Reaction Conditions for SNAr Coupling

Parameter Condition 1 Condition 2 Condition 3
Solvent DMF DMSO Acetonitrile
Base K2CO3 DIPEA Cs2CO3
Temperature 80 °C 100 °C Room Temperature
Time 12 h 6 h 24 h

| Yield | Moderate | High | Low to Moderate |

Analytical and Spectroscopic Characterization Methods

The unambiguous structural elucidation and confirmation of the molecular formula of this compound and its derivatives are accomplished through a combination of modern spectroscopic techniques.

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For this compound, 1H, 13C, and 19F NMR are all highly informative.

1H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For the piperazin-2-one ring, one would expect to see distinct signals for the methylene (B1212753) protons, which may exhibit complex splitting patterns due to their diastereotopic nature. The protons on the pyrimidine ring will appear in the aromatic region, with their chemical shifts and coupling constants being influenced by the fluorine substituent. mdpi.com

13C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the piperazin-2-one ring will have a characteristic downfield chemical shift. The carbons of the pyrimidine ring will also show distinct signals, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

19F NMR: Fluorine NMR is particularly useful for fluorinated compounds. A single resonance would be expected for the fluorine atom on the pyrimidine ring, and its chemical shift provides a sensitive probe of the electronic environment. researchgate.net

Expected 1H NMR Chemical Shift Ranges

Protons Expected Chemical Shift (ppm)
Pyrimidine-H 8.0 - 9.0
Piperazinone-CH2 (adjacent to N-pyrimidine) 3.5 - 4.5
Piperazinone-CH2 (adjacent to C=O) 3.0 - 3.5

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the sample, which are then analyzed by a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap).

For this compound (C8H9FN4O), HRMS would be used to measure the mass of the molecular ion ([M+H]+) with high accuracy (typically to within 5 ppm). This experimental mass can then be compared to the calculated theoretical mass to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often showing characteristic losses of small molecules or fragments of the piperazine (B1678402) and pyrimidine rings. researchgate.net

HRMS Data for Molecular Formula Confirmation

Ion Calculated Exact Mass Observed Mass Difference (ppm)

X-ray Crystallography for Solid-State Structure Determination

Studies on similar compounds, such as 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, have shown that the central piperazine ring typically adopts a stable chair conformation. nih.gov In this conformation, the substituents on the nitrogen atoms can be oriented in either axial or equatorial positions. For this compound, the pyrimidine substituent is expected to occupy an equatorial site to minimize steric hindrance. nih.gov

The crystal structures of various salts of N-(4-fluorophenyl)piperazine and 4-(4-nitrophenyl)piperazin-1-ium have also been extensively studied, providing insights into the supramolecular assembly through hydrogen bonding and other non-covalent interactions. nih.govnih.gov In the solid state, derivatives of this compound are likely to form hydrogen-bonded networks, with the nitrogen atoms of the piperazine and pyrimidine rings, as well as the carbonyl group of the piperazin-2-one moiety, acting as hydrogen bond acceptors.

A representative table of expected crystallographic data for a derivative of this class, based on published structures of similar molecules, is presented below.

Interactive Table 1: Representative Crystallographic Data for a 4-(Pyrimidinyl)piperazine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 9.905
b (Å) 16.907
c (Å) 10.778
β (°) 98.83
Volume (ų) 1785.1
Z 4
Piperazine Ring Conformation Chair

Note: The data in this table is derived from a representative structure of a bioactive piperazine analog and serves as an illustrative example. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for the purification and purity assessment of synthesized chemical compounds. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of these relatively polar compounds. nih.gov In this method, a nonpolar stationary phase, typically an octadecylsilane (B103800) (C18) bonded silica (B1680970) column, is used with a polar mobile phase. nih.govptfarm.pl The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile or methanol. ptfarm.plrjptonline.org

The purity of the compound can be determined by integrating the peak area of the analyte and any impurities detected. Ultraviolet (UV) detection is commonly used, with the detection wavelength selected based on the UV absorbance maxima of the pyrimidine chromophore in the molecule. ptfarm.plrjptonline.org For preparative applications, the conditions of the analytical method can be scaled up to isolate larger quantities of the desired compound.

Thin-Layer Chromatography (TLC) is another valuable technique for monitoring the progress of reactions and for preliminary purity checks. nih.gov It offers a rapid and cost-effective means of analysis.

Below is a table summarizing typical HPLC conditions for the analysis of piperazine and pyrimidine derivatives.

Interactive Table 2: Typical HPLC Conditions for the Analysis of Pyrimidinylpiperazine Derivatives

Parameter Condition
Column Octadecylsilane (C18), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and phosphate (B84403) buffer (pH 2-7)
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV at ~240 nm
Internal Standard Phenacetin (example)

Note: The conditions in this table are generalized from various methods for related compounds and may require optimization for specific derivatives. nih.govptfarm.plrjptonline.org

Iii. Structure Activity Relationships Sar and Rational Design of 4 5 Fluoropyrimidin 4 Yl Piperazin 2 One Analogs

Positional and Substituent Effects on the Fluoropyrimidine Ring

The fluoropyrimidine ring is a key component of 4-(5-fluoropyrimidin-4-yl)piperazin-2-one, playing a significant role in its interaction with biological targets. The position of the fluorine atom and the introduction of other substituents on this ring can have a profound impact on the compound's activity.

The fluorine atom at the 5-position of the pyrimidine (B1678525) ring is a critical feature. Fluorine's high electronegativity can influence the electronic distribution within the pyrimidine ring, which may enhance binding affinity to the target protein. mdpi.com The presence of a fluorine atom can also block metabolic pathways, thereby increasing the compound's bioavailability and duration of action.

The introduction of other substituents on the fluoropyrimidine ring can further modulate the compound's properties. For instance, small alkyl groups, such as a methyl group, at the C-5 position of the pyrimidine ring have been shown in related scaffolds to be optimal for achieving selectivity for certain kinases. cardiff.ac.uk Conversely, replacing the methyl group with a trifluoromethyl group, a strong electron-withdrawing group, can sometimes lead to a loss of potency against both kinases and cells, despite being more metabolically stable. cardiff.ac.uk The electronic and steric properties of substituents at this position are critical factors affecting both the potency and selectivity of kinase inhibition. cardiff.ac.uk

Below is an illustrative data table summarizing the potential effects of various substituents on the fluoropyrimidine ring, based on general principles of medicinal chemistry and findings from related pyrimidine derivatives.

Table 1: Positional and Substituent Effects on the Fluoropyrimidine Ring

Modification Rationale Predicted Impact on Activity
Fluorine Position
Shift F from C5 to C2 Altering the electronic profile of the ring Potential decrease in activity due to loss of key interactions
Shift F from C5 to C6 Investigating alternative electronic arrangements Likely to decrease activity
Substituents at C2
Small alkyl (e.g., -CH₃) Exploring steric and electronic effects May increase potency and selectivity
Amino group (-NH₂) Introducing a hydrogen bond donor Could enhance binding affinity
Substituents at C6
Small hydrophobic groups Probing for additional binding pockets May improve potency if a hydrophobic pocket is present
Polar groups (e.g., -OH, -NH₂) Enhancing solubility and potential for H-bonding Could improve pharmacokinetic properties and/or binding

Structural Modifications on the Piperazin-2-one (B30754) Moiety and Their Impact on Biological Activity

The piperazin-2-one moiety serves as a central scaffold, and its structural modifications are a key strategy in the rational design of analogs. Alterations to this ring can influence the compound's conformation, rigidity, and interaction with the target protein.

One common modification is the substitution on the nitrogen atoms of the piperazine (B1678402) ring. N-alkylation can introduce steric bulk and alter the basicity of the nitrogen, which can in turn affect the compound's solubility and ability to form hydrogen bonds. For example, in related piperazine-containing compounds, methylation of a piperazine nitrogen was found to decrease selectivity for certain kinases. cardiff.ac.uk

The following table illustrates potential structural modifications on the piperazin-2-one moiety and their likely impact on biological activity.

Table 2: Structural Modifications on the Piperazin-2-one Moiety

Modification Rationale Predicted Impact on Biological Activity
N1-Substitution
Small alkyl groups Introducing steric hindrance and altering basicity May modulate potency and selectivity
Aryl groups Exploring aromatic interactions Could enhance binding through pi-stacking
Ring Modification
Introduction of chiral centers Exploring stereospecific interactions May lead to enantiomers with different activities
Ring expansion/contraction Altering the scaffold's conformation Likely to significantly impact binding affinity
Carbonyl Group Modification
Bioisosteric replacement Modulating hydrogen bonding capabilities Could affect binding and pharmacokinetic properties

Influence of Bridging Linkers and Terminal Groups on Target Interaction

In many analogs of this compound, a linker is used to connect the core structure to a terminal group, which can explore additional binding interactions with the target protein. The nature of both the linker and the terminal group is critical for optimizing the compound's activity.

The length and flexibility of the linker are important parameters. A linker that is too short may not allow the terminal group to reach its binding pocket, while a linker that is too long or too flexible may result in an entropic penalty upon binding. The composition of the linker also plays a role; for instance, incorporating a piperazine moiety into the linker has been shown to improve rigidity and solubility. nih.gov

The terminal group is often designed to interact with a specific region of the target protein. For example, in kinase inhibitors, the terminal group may be designed to bind to the solvent-exposed region of the ATP-binding site. The choice of the terminal group can significantly influence both potency and selectivity. In some related compounds, bulky disubstituted anilines as terminal groups were found to be more selective for certain kinases. cardiff.ac.uk

The table below provides examples of how different bridging linkers and terminal groups could influence target interaction.

Table 3: Influence of Bridging Linkers and Terminal Groups

Component Modification Rationale Predicted Impact on Target Interaction
Bridging Linker
Alkyl chain length variation Optimizing distance to a secondary binding site Potency is expected to be highly dependent on linker length
Introduction of rigid elements (e.g., phenyl ring) Reducing conformational flexibility May enhance binding affinity by lowering the entropic penalty
Incorporation of polar groups Improving solubility and potential for H-bonding Could enhance pharmacokinetic properties and binding
Terminal Group
Substituted aryl rings Exploring hydrophobic and electronic interactions Potency and selectivity can be fine-tuned by varying substituents
Heterocyclic rings Introducing additional H-bond donors/acceptors May lead to novel interactions and improved selectivity
Charged groups Targeting charged residues in the binding site Could significantly enhance potency if a salt bridge is formed

Elucidation of Key Pharmacophores and Structural Motifs for Potency

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. For analogs of this compound, identifying the key pharmacophoric features is crucial for designing new, more potent compounds.

Based on the structure of the lead compound and SAR data from related molecules, a hypothetical pharmacophore model can be proposed. This model would likely include:

A hydrogen bond acceptor feature associated with the nitrogen atoms of the pyrimidine ring.

A hydrophobic feature corresponding to the fluoropyrimidine ring.

A hydrogen bond acceptor from the carbonyl group of the piperazin-2-one.

A central hydrophobic and/or hydrogen bonding region defined by the piperazin-2-one scaffold.

Additional features depending on the nature of any terminal groups and linkers.

Computational methods, such as pharmacophore modeling and molecular docking, can be employed to refine this model and to screen virtual libraries of compounds for new potential hits. nih.govfrontiersin.org These in silico techniques can help to prioritize the synthesis of compounds that are most likely to be active, thereby accelerating the drug discovery process.

The following table outlines the key pharmacophoric features and their potential roles in biological activity.

Table 4: Key Pharmacophores and Structural Motifs

Pharmacophoric Feature Corresponding Structural Motif Putative Role in Biological Activity
Hydrogen Bond Acceptor Pyrimidine nitrogens Interaction with hinge region of kinases
Hydrophobic Region Fluoropyrimidine ring Van der Waals interactions in the binding pocket
Hydrogen Bond Acceptor Piperazin-2-one carbonyl Formation of a key hydrogen bond with the target
3D Scaffold Piperazin-2-one ring Orienting the other pharmacophoric features correctly
Variable Feature Terminal group Exploring additional binding interactions for potency and selectivity

Strategies for Modulating Selectivity through Structural Variation

Achieving selectivity for the desired biological target over other related targets is a major challenge in drug design. For analogs of this compound, structural variations can be strategically employed to enhance selectivity.

One approach is to exploit differences in the amino acid residues of the binding sites of different targets. For example, if the target of interest has a larger binding pocket than a related off-target, introducing a bulky substituent at a suitable position on the inhibitor can create a steric clash with the off-target, thereby improving selectivity. cardiff.ac.uk

Another strategy is to target specific interactions that are unique to the desired target. This could involve introducing a functional group that can form a hydrogen bond or a salt bridge with a residue that is not present in the off-target. The rigidity of the molecule can also play a role in selectivity. More rigid molecules may be less able to adapt to the binding sites of multiple targets, leading to higher selectivity.

The table below summarizes some strategies for modulating selectivity through structural variation.

Table 5: Strategies for Modulating Selectivity

Strategy Structural Modification Example Rationale
Exploiting Steric Differences Introduction of bulky groups on the terminal phenyl ring To create steric hindrance in the binding site of off-targets
Targeting Specific Interactions Incorporation of a charged group in the linker To form a salt bridge with a specific residue in the target
Modulating Conformational Flexibility Replacing a flexible linker with a rigid one To reduce the ability of the molecule to bind to multiple targets
Altering Electronic Properties Varying substituents on the fluoropyrimidine ring To fine-tune interactions with specific residues in the target

Iv. Molecular Mechanisms of Action and Identification of Biological Targets

Enzyme Inhibitory Profiles

Comprehensive searches of scientific literature did not yield specific data on the enzyme inhibitory profile of 4-(5-Fluoropyrimidin-4-yl)piperazin-2-one. The subsections below describe the general roles of the target enzymes.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the conversion of dihydroorotate to orotate. nih.govresearchgate.net This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. nih.gov Because cancer cells have a high demand for nucleotides to sustain rapid proliferation, they are often highly dependent on this de novo pathway. researchgate.netnih.gov Consequently, DHODH has emerged as a significant therapeutic target in oncology, particularly for hematologic malignancies like acute myeloid leukemia (AML). nih.govnih.gov Inhibition of DHODH depletes the pyrimidine pool, which can suppress cell growth and induce differentiation in cancer cells. nih.gov

Despite the therapeutic interest in DHODH inhibitors, no published studies were found that specifically evaluate the inhibitory activity of this compound against this enzyme.

Kinase Inhibition (e.g., Anaplastic Lymphoma Kinase (ALK), Activated Cdc42-Associated Kinase (ACK1), Cyclin-Dependent Kinases (CDK4/6), Epidermal Growth Factor Receptor (EGFR), Bone Morphogenetic Protein Receptor Type 2 (BMPR2))

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. As a result, kinase inhibitors are a major class of targeted therapies. mdpi.comnih.gov The piperazine (B1678402) scaffold is a common feature in many approved kinase inhibitors. nih.gov

No specific data is available regarding the activity of this compound against the following kinases:

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose mutations are drivers in certain cancers, such as non-small cell lung cancer. mdpi.com

Activated Cdc42-Associated Kinase (ACK1): A non-receptor tyrosine kinase involved in cell growth, survival, and migration.

Cyclin-Dependent Kinases (CDK4/6): Key regulators of the cell cycle, with inhibitors approved for the treatment of certain types of breast cancer. nih.gov

Epidermal Growth Factor Receptor (EGFR): A transmembrane receptor that, when mutated or overexpressed, can lead to uncontrolled cell growth. mdpi.com

Bone Morphogenetic Protein Receptor Type 2 (BMPR2): A serine/threonine kinase receptor involved in signaling pathways that regulate cell growth and differentiation; mutations are linked to conditions like pulmonary arterial hypertension. nih.gov

Interactions with Penicillin-Binding Proteins (PBP3)

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall, which provides structural integrity to bacteria. Inhibition of these enzymes, particularly through β-lactam antibiotics, disrupts cell wall formation and leads to bacterial cell death. PBP3 is specifically involved in the process of cell division. There is no available research documenting any interaction between this compound and PBP3.

Receptor Modulatory Activities

Information regarding the direct modulatory activities of this compound on various receptors is not present in the available scientific literature. The general functions of the specified receptors are outlined below.

Sigma Receptor Antagonism

Sigma receptors are a unique class of intracellular proteins found in the central nervous system and various peripheral tissues. Their overexpression in several types of cancer cells has made them a target for diagnostic imaging and potential therapeutics. rsc.org Molecules containing piperazine structures have been investigated for their affinity to sigma receptors. rsc.orgresearchgate.net For instance, a structurally related compound, α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, has been identified as a potent ligand for sigma binding sites. nih.gov However, no studies have specifically assessed the sigma receptor binding affinity or functional antagonism of this compound.

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2C) Modulation

Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. nih.gov They are involved in regulating mood, appetite, and sleep, making them important targets for treating psychiatric disorders. nih.govnih.gov The 5-HT1A and 5-HT2C subtypes are particularly relevant in the pharmacology of anxiety and depression. nih.gov Many piperazine-containing compounds have been developed as modulators of serotonin receptors. nih.govnih.gov Research on the closely related analog α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol showed modest to weak affinity for 5-HT1A receptors. nih.gov Nevertheless, the specific modulatory activity of this compound on any serotonin receptor subtype has not been reported.

Note: The absence of published data for a specific compound against a particular biological target does not definitively mean there is no interaction. It indicates that, to date, such research has not been made publicly available. Therefore, no data tables could be generated for this article.

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is no specific research data available for the compound “this compound” corresponding to the requested outline.

The search did not yield any studies detailing this specific molecule's activity as a G-protein Coupled Receptor (GPCR) agonist, its interactions with nucleic acids, or its effects on downstream cellular pathways such as cell proliferation, apoptosis, cell cycle arrest, or microtubule network disruption.

While research exists for structurally related compounds containing fluoropyrimidine or piperazine moieties, the strict requirement to focus solely on "this compound" prevents the inclusion of that data, as the biological activities of different chemical compounds can vary significantly.

Therefore, it is not possible to generate the requested scientific article with accurate, verifiable information for this specific compound at this time.

V. Preclinical Pharmacological Evaluation of 4 5 Fluoropyrimidin 4 Yl Piperazin 2 One and Derivatives

In Vitro Biological Activity Assays

In vitro assays are fundamental to the initial pharmacological characterization of a compound, providing data on its biological effects at a cellular and molecular level. For derivatives structurally related to 4-(5-Fluoropyrimidin-4-yl)piperazin-2-one, these assays have primarily focused on anticancer, antimicrobial, and specific enzyme/receptor inhibitory activities.

Cell-Based Antiproliferative and Cytotoxicity Assays (e.g., MTT, MTS assays on various cancer cell lines)

The antiproliferative and cytotoxic potential of pyrimidine (B1678525) and piperazine (B1678402) derivatives has been evaluated against a multitude of human cancer cell lines using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.comsemanticscholar.org This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. semanticscholar.org A decrease in metabolic activity in the presence of a test compound is indicative of either reduced cell proliferation or increased cytotoxicity. semanticscholar.org

For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were assessed for their antiproliferative effects against four human cancer cell lines. nih.gov Several of these compounds demonstrated good activity against Colo-205 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and IMR-32 (neuroblastoma) cell lines. nih.gov Similarly, novel piperazine-substituted pyranopyridines showed significant antiproliferative activity against a panel of tumor cell lines, with the most potent compounds exhibiting IC₅₀ values in the sub-micromolar to low micromolar range against cell lines such as K562 (chronic myelogenous leukemia) and DU145 (prostate carcinoma). mdpi.com

Studies on other related structures, such as 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives, have also revealed potent cytotoxic activity. When tested against the T-47D breast cancer cell line, a dihalogenated derivative showed a superior cytotoxic effect with an IC₅₀ of 2.73 µM. nih.gov Furthermore, piperazin-2-one-based structures have been evaluated for cytotoxicity across a variety of cell lines including those for hepatoma (HUH7), glioblastoma (U251), and medulloblastoma (DAOY, UW228-2, D283, D425), with some derivatives showing a significant impact on cell viability. nih.gov

Derivative ClassCell LineAssayActivity (IC₅₀/GI₅₀)Reference(s)
Piperazine-substituted pyranopyridinesDU145 (Prostate)MTT0.5 µM mdpi.com
Piperazine-substituted pyranopyridinesK562 (Leukemia)MTT0.5 µM mdpi.com
Piperazine-substituted pyranopyridinesA549 (Lung)MTT2.0 µM mdpi.com
4-(Piperazin-1-yl)quinolin-2(1H)-one derivativeT-47D (Breast)Not Specified2.73 µM nih.gov
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamidesDU-145 (Prostate)Antiproliferative Assay120 nM nih.gov

Biochemical Binding and Functional Assays for Specific Enzymes and Receptors

Biochemical assays are crucial for elucidating the mechanism of action by determining if a compound directly interacts with specific molecular targets like enzymes or receptors. Derivatives containing the pyrimidinyl-piperazine scaffold have been investigated for their affinity towards various biological targets.

One study on thiazolo[5,4-d]pyrimidine (B3050601) derivatives featuring a piperazine moiety identified potent and selective inverse agonists for the human A₂A adenosine (B11128) receptor, with the phenylpiperazine derivative 11 showing a high binding affinity (Kᵢ = 8.62 nM) and potency (IC₅₀ = 7.42 nM). nih.gov Another series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives was screened for monoamine oxidase (MAO) inhibitory activity, with two compounds showing selective MAO-A inhibition with IC₅₀ values of 23.10 µM and 24.14 µM. nih.gov

In the context of cancer therapy, derivatives of 4-(piperazin-1-yl)quinolin-2(1H)-one were evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. Two 6-fluoro-substituted compounds demonstrated inhibitory activity comparable to the standard drug sorafenib, with IC₅₀ values of 46.83 nM and 51.09 nM. nih.gov Additionally, a series of novel 2,4-diaminoquinazoline derivatives with piperazine linkers were developed as potent inhibitors of p21-activated kinase 4 (PAK4), with the most active compounds showing IC₅₀ values as low as 0.060 µM. mdpi.com

Derivative ClassTargetAssay TypeActivity (IC₅₀/Kᵢ)Reference(s)
Thiazolo[5,4-d]pyrimidinesA₂A Adenosine ReceptorBinding/FunctionalKᵢ = 8.62 nM / IC₅₀ = 7.42 nM nih.gov
2-(Pyrimidin-2-yl)piperazine derivativesMonoamine Oxidase A (MAO-A)Enzyme InhibitionIC₅₀ = 23.10 µM nih.gov
4-(Piperazin-1-yl)quinolin-2(1H)-onesVEGFR-2Enzyme InhibitionIC₅₀ = 46.83 nM nih.gov
2,4-Diaminoquinazolinesp21-activated kinase 4 (PAK4)Enzyme InhibitionIC₅₀ = 0.060 µM mdpi.com

Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration (MIC) against bacterial and fungal strains)

The structural motifs present in this compound are also found in numerous compounds with antimicrobial properties. Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of in vitro antibacterial activity, representing the lowest concentration of a compound that prevents visible microbial growth.

A study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine moiety revealed potent antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains. One compound, in particular, showed an MIC of 0.25 µg/mL against certain strains, an effect eight times stronger than the antibiotic linezolid. nih.gov Similarly, new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides were synthesized and evaluated, with one compound proving to be more potent than ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antifungal activity of these compounds was also notable, with Trichoderma viride being the most sensitive fungus. nih.gov

Other research has shown that piperazine derivatives can exhibit significant activity against Gram-negative bacteria, particularly E. coli. mdpi.com The antifungal potential of piperazine-azole hybrids has also been demonstrated, with many exhibiting broad-spectrum activity and excellent MIC values (0.015–1.95 µg/mL) against non-albicans Candida and Aspergillus strains. nih.gov

Derivative ClassMicrobial StrainActivity (MIC)Reference(s)
3-(5-Fluoropyridine-3-yl)-2-oxazolidinonesGram-positive bacteria0.25 µg/mL nih.gov
2-Piperazin-1-yl-N-1,3-thiazol-2-ylacetamidesMethicillin-resistant S. aureus (MRSA)More potent than Ampicillin nih.gov
N,N′-Bis(1,3,4-thiadiazole) PiperazinesE. coliSignificant activity mdpi.com
Piperazine-azole hybridsCandida and Aspergillus spp.0.015–1.95 µg/mL nih.gov
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dioneS. epidermidis1.25 µg/mL (MBC) nih.gov
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dioneMRSA10 µg/mL (MBC) nih.gov

In Vitro Biofilm Inhibition Studies

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. nih.gov Compounds that can inhibit biofilm formation are of significant therapeutic interest.

Derivatives of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone, which also possess a pyrimidine-substituted piperazine, have been shown to hamper the formation of biofilms in addition to their direct antibacterial effects. nih.gov Similarly, hybrid molecules combining norfloxacin (B1679917) with a thiazolidinedione substituent on the piperazin-4-yl moiety were designed not only for direct antibacterial action but also for the inhibition of biofilm formation. mdpi.com These hybrids demonstrated promising anti-biofilm activity against Gram-positive strains. mdpi.com Research into diketopiperazines has also highlighted their potential as biofilm-inhibiting agents. researchgate.net

Cellular Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. nih.gov In vitro assays, such as the wound healing (scratch) assay and Transwell invasion assays, are used to screen compounds for their ability to inhibit these processes.

A series of 2,4-diaminoquinazoline derivatives containing piperazine or piperidine (B6355638) moieties were evaluated for their effects on the A549 lung cancer cell line. mdpi.com A transwell assay demonstrated that one of the lead compounds from this series strongly inhibited both the migration and invasion of A549 cells. mdpi.com Another study identified 2-hydroxy-5-fluoropyrimidine (2H5F), a related pyrimidine derivative, as an antagonist of the L1CAM adhesion molecule. In a scratch assay, 2H5F at concentrations of 10 µM and 100 µM suppressed the migration of mouse melanoma cells. mdpi.com High-content screening assays have also been developed to identify inhibitors of cancer cell invasion, successfully identifying compounds like purvalanol A that inhibit the formation of invadopodia, which are cellular structures critical for invasion. nih.gov

Cellular Imaging for Intracellular Localization and Target Engagement

Cellular imaging techniques, such as fluorescence microscopy, are powerful tools for visualizing the subcellular localization of a compound and confirming its engagement with intracellular targets. While specific imaging studies for this compound were not found, related methodologies provide a framework for future investigations.

For example, a radiolabeled piperazine derivative, [¹⁸F]FEt-PPZ, was developed for imaging tumors that express the sigma-1 receptor using Positron Emission Tomography (PET). nih.gov In vitro cell binding studies with this tracer in U-87 MG glioma and B16F10 melanoma cells showed significant uptake, which was reduced in the presence of an unlabeled competitor, indicating specific binding to its target. nih.gov Such techniques, adapted for fluorescence or other imaging modalities, could be used to determine if this compound and its derivatives enter cells and accumulate in specific organelles or colocalize with their intended molecular targets.

In Vivo Efficacy Studies in Animal Models

The in vivo efficacy of this compound and its derivatives has been explored in various animal models to assess their therapeutic potential across different disease areas. These studies are crucial for understanding how these compounds perform in a complex biological system, providing insights into their potential for clinical development.

Derivatives containing the piperazine scaffold have been extensively evaluated in oncological xenograft models, where human cancer cells are implanted into immunocompromised mice. These models are a standard for assessing the efficacy of novel anti-cancer agents. nih.govpharmacologydiscoveryservices.com

One study detailed a novel series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines. A lead compound from this series, 7a , was shown to significantly inhibit tumor growth in a HepG2 (human liver carcinoma) xenograft model without causing significant loss of body weight in the animals. nih.gov Similarly, a series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives demonstrated potent anticancer activity against various cancer cell lines, with select compounds showing significant levels of apoptosis induction. nih.gov

Furthermore, piperazine-containing compounds that function as MET kinase inhibitors have shown efficacy in relevant xenograft models. For instance, pharmacokinetic-pharmacodynamic (PK/PD) modeling of the MET inhibitor GNE-A in an EBC-1 human non-small cell lung carcinoma tumor xenograft model was used to project the oral doses required for 50% and 90% tumor growth inhibition. nih.gov Another MET inhibitor, tepotinib , demonstrated tumor regression in a KP-4 pancreatic cell-line xenograft model, an effect that corresponded to near-complete inhibition of the target protein. nih.gov

Table 1: Efficacy of Piperazine Derivatives in Oncological Animal Models

Compound/Derivative ClassAnimal ModelKey Efficacy FindingsReference
Compound 7a (quinazolin-4-amine derivative)HepG2 Xenograft (Mice)Significant inhibition of tumor growth. nih.gov
GNE-A (MET Kinase Inhibitor)EBC-1 NSCLC Xenograft (Mice)Modeling projected doses for 50% and 90% tumor growth inhibition. nih.gov
Tepotinib (MET Kinase Inhibitor)KP-4 Pancreatic Xenograft (Mice)Tumor regression was observed and correlated with >95% target inhibition. nih.gov
Quinolin-2-one derivatives(In vitro data suggests potential)Induced significant levels of early and late apoptosis in cancer cell lines. nih.gov

The utility of piperazine derivatives extends to infectious diseases. Invasive aspergillosis, a severe fungal infection affecting immunocompromised individuals, is a key area of research for new therapeutics. uni.lunih.gov While direct studies on this compound for aspergillosis are not prominent, related structures have been investigated for antimicrobial properties.

A notable example of a piperazine derivative's efficacy in an infectious disease model is the compound MMV665917 . This compound was evaluated in a gnotobiotic piglet model of human cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium hominis. nih.gov The study found that treatment with MMV665917 significantly reduced fecal oocyst excretion, parasite colonization of the intestinal mucosa, and the severity of diarrhea compared to untreated controls. nih.gov

Additionally, research into hybrid molecules has shown promise. A series of norfloxacin-thiazolidinedione hybrids, incorporating a piperazin-4-yl moiety, demonstrated promising direct antibacterial activity against Gram-negative strains and anti-biofilm properties against Gram-positive strains. mdpi.com

Table 2: Efficacy of Piperazine Derivatives in Infectious Disease Animal Models

CompoundAnimal ModelDiseaseKey Efficacy FindingsReference
MMV665917Gnotobiotic PigletsCryptosporidiosis (C. hominis)Significantly reduced oocyst excretion, parasite colonization, and diarrhea severity. nih.gov

Derivatives of piperazine and pyrimidine have been evaluated as potential atypical antipsychotic agents. One extensive study on a series of 1-(pyrimidin-2-yl)piperazine derivatives identified BMS 181100 as a lead compound. nih.gov This compound showed good activity and duration of action in rodent models, effectively inhibiting both conditioned avoidance responding and apomorphine-induced stereotypy in rats. Notably, it did not induce catalepsy, a marker for extrapyramidal side effects common with typical antipsychotics. nih.gov

Another piperazine derivative, NRA0161 , was shown to antagonize methamphetamine-induced locomotor hyperactivity and stereotyped behavior in mice. nih.gov The profile of this compound suggested potential atypical antipsychotic activity without producing significant extrapyramidal side effects. nih.gov Furthermore, the compound LQFM192 , a 2-(4-((1- phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate, demonstrated both anxiolytic-like and antidepressant-like activity in behavioral tests in mice, such as the elevated plus-maze and forced swimming test. nih.gov

Table 3: Neuropharmacological Efficacy of Piperazine Derivatives in Animal Models

CompoundAnimal ModelBehavioral TestKey Efficacy FindingsReference
BMS 181100RatConditioned Avoidance Responding; Apomorphine-Induced StereotypyEffective inhibition of both behaviors; low propensity for inducing catalepsy. nih.gov
NRA0161MouseMethamphetamine-Induced Hyperactivity & StereotypyAntagonized both behaviors, suggesting atypical antipsychotic activity. nih.gov
LQFM192MouseElevated Plus-Maze; Forced Swimming TestDemonstrated both anxiolytic-like and antidepressant-like activity. nih.gov

Animal models are pivotal for understanding the pathophysiology of metabolic diseases such as type 2 diabetes, obesity, and nonalcoholic fatty liver disease, and for testing new therapeutic strategies. mdpi.com However, based on currently available scientific literature, there is limited specific information regarding the in vivo efficacy of this compound or its direct derivatives in animal models of metabolic disorders. Research in this area has primarily focused on the metabolism of various piperazine-based compounds rather than their efficacy in treating underlying metabolic conditions. researchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlations in Preclinical Systems

Establishing a clear relationship between compound exposure (pharmacokinetics) and the biological response (pharmacodynamics) is a critical step in preclinical drug development. PK/PD modeling helps to optimize dosing regimens and translate preclinical findings to clinical trial designs. nih.gov

In the context of oncology, PK/PD correlations for piperazine-containing kinase inhibitors have been successfully established in xenograft models. For the MET inhibitor tepotinib, researchers developed a translational PK/PD model by integrating data from a mouse xenograft study with clinical data. nih.gov Preclinical results showed that tumor regression in KP-4 xenograft tumors directly corresponded to achieving a sustained, near-to-complete (>95%) inhibition of the target (phospho-MET) in the tumors. nih.gov This established a clear PD threshold for efficacy.

Similarly, a PK/PD model for another MET inhibitor, GNE-A, was developed using data from EBC-1 tumor xenograft mice. nih.gov This model linked drug concentrations in the plasma and tumor to the inhibition of tumor growth over time, allowing for the projection of human doses expected to achieve a specific level of efficacy. nih.gov Such models are invaluable as they provide a quantitative framework to understand the dose-exposure-response relationship, which is essential for guiding dose selection in later clinical phases. asco.org

Table 4: Example of PK/PD Correlation in a Preclinical Oncological Model

CompoundAnimal ModelPharmacokinetic (PK) MeasurePharmacodynamic (PD) EndpointEstablished RelationshipReference
TepotinibKP-4 Xenograft (Mice)Plasma and tumor drug concentrationPhospho-MET inhibition; Tumor volumeTumor regression correlated with >95% inhibition of phospho-MET in the tumor. nih.gov
GNE-AEBC-1 Xenograft (Mice)Plasma drug concentrationTumor growth inhibitionA model was built to project the oral doses required for 50% and 90% tumor growth inhibition. nih.gov

Modulation of Relevant Biomarkers in Preclinical Models

Comprehensive searches of publicly available scientific literature and patent databases did not yield specific data regarding the modulation of relevant biomarkers in preclinical models for the compound this compound or its direct derivatives.

Therefore, a detailed analysis and data tables on the modulation of biomarkers for this specific compound cannot be provided at this time. Further research and publication in peer-reviewed journals are required to elucidate the preclinical pharmacological effects and biomarker modulation of this compound.

Vi. Computational Chemistry and Structural Biology Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and its protein target.

Molecular docking simulations are employed to predict how 4-(5-Fluoropyrimidin-4-yl)piperazin-2-one might bind to a specific protein target. The process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity for each pose. For instance, in studies of related pyrimidine-piperazine hybrids, docking has been used to predict binding affinities and orientations within the active sites of various enzymes. researchgate.net The predicted binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative measure of the ligand's potential efficacy. Lower scores typically indicate a more favorable binding interaction.

For example, in a study on pyrazolo[3,4-d]pyrimidine derivatives, molecular docking was used to assess the binding affinity of various compounds to the TRAP1 kinase, with the goal of identifying potent inhibitors. mdpi.com Similarly, for this compound, docking studies would be instrumental in ranking its potential against a panel of biological targets.

Table 1: Illustrative Molecular Docking Results for Pyrimidine (B1678525) Derivatives This table is a representative example based on typical docking studies of similar compounds and does not represent actual data for this compound.

Compound AnalogTarget ProteinDocking Score (kcal/mol)Predicted Interacting Residues
Pyrimidine Analog AKinase 1-9.8MET793, LEU718, VAL726
Pyrimidine Analog BKinase 2-8.5LYS745, THR854, ASP855
Piperazine (B1678402) Derivative CProtease 1-7.2GLY143, CYS145, HIS163

A key outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that are crucial for the ligand's binding. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For pyrimidine-containing compounds, the nitrogen atoms in the pyrimidine ring are often involved in hydrogen bonding with the protein backbone or side chains. nih.gov The fluorine atom, as present in this compound, can also participate in favorable interactions, including hydrogen bonds and halogen bonds, potentially enhancing binding affinity and selectivity.

In a study of 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting P21-activated kinase 4 (PAK4), molecular docking revealed that the compounds formed double hydrogen bonds with Leu398 and single hydrogen bonds with Glu396 and Asp444. mdpi.com Such insights are vital for structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to improve its binding characteristics.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the conformational changes and binding stability over time. nih.gov Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules, offering a more realistic representation of the biological system.

MD simulations on pyrimidine-piperazine hybrids have been used to assess the stability of the ligand within the binding pocket. researchgate.net Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored to evaluate the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. Additionally, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the flexibility of both the ligand and the protein upon binding.

For instance, a 200 ns MD simulation of 7H-pyrrolo[2,3-d]pyrimidine inhibitors with PAK4 was used to analyze the stability and flexibility of the complex, confirming the binding modes predicted by docking. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and reactivity. nih.gov For a compound like this compound, DFT can be used to calculate properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov

DFT studies on pyrimidine derivatives have been conducted to understand their electronic structure and how it influences their biological activity. ijcce.ac.ir These calculations can also help in understanding the nature of non-covalent interactions, such as hydrogen bonds and halogen bonds, which are crucial for ligand-protein recognition.

Table 2: Representative DFT-Calculated Properties for a Fluoropyrimidine Analog This table is a representative example based on typical DFT studies of similar compounds and does not represent actual data for this compound.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Homology Modeling for Uncharacterized Protein Targets

When the experimental 3D structure of a protein target is not available, homology modeling can be used to build a theoretical model. nih.gov This technique relies on the amino acid sequence of the target protein and a known experimental structure of a homologous protein (the template). The quality of the resulting model is highly dependent on the sequence identity between the target and the template.

For a novel compound like this compound, if its biological target is a protein with no available crystal structure, homology modeling would be the first step before any structure-based drug design efforts like molecular docking can be performed. Studies on inhibitors targeting Plasmodium falciparum adenylosuccinate lyase have utilized homology modeling to generate the receptor structure for subsequent docking studies. nih.gov

Virtual Screening Approaches for Ligand Discovery and Optimization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. researchgate.net This can be done through either ligand-based or structure-based approaches.

In a ligand-based virtual screening, a known active ligand is used as a template to find other molecules with similar properties. In structure-based virtual screening, molecular docking is used to screen a large database of compounds against a protein target. For a scaffold like the pyrimidine-piperazine core, virtual screening of large chemical databases could identify numerous derivatives with the potential for biological activity. nih.gov For example, a virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was performed to identify novel inhibitors of human thymidylate synthase. nih.gov This approach can significantly accelerate the discovery of new lead compounds for further optimization.

Structure-Based Drug Design (SBDD) for Rational Analog Development of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the structure-based drug design (SBDD) or the rational development of analogs for the chemical compound “this compound.”

The principles of SBDD are well-established in medicinal chemistry. This approach relies on the three-dimensional structural information of a biological target, such as a protein or enzyme, to guide the design of potent and selective inhibitors. The process typically involves techniques like X-ray crystallography or NMR spectroscopy to determine the structure of the target in complex with a ligand. Computational tools, including molecular docking and molecular dynamics simulations, are then employed to understand the binding interactions and to predict how modifications to the ligand might improve its affinity and other pharmacological properties.

A rational analog development program based on a lead compound like "this compound" would systematically modify its chemical structure to explore the structure-activity relationship (SAR). This involves synthesizing a series of related compounds (analogs) and evaluating their biological activity. The insights gained from these studies are then used to refine the chemical scaffold to optimize potency, selectivity, and pharmacokinetic properties.

While the core moieties of this compound, namely fluoropyrimidine and piperazinone, are recognized pharmacophores present in various biologically active molecules, the specific combination as "this compound" does not appear in published SBDD studies. Research on analogous structures, such as derivatives of piperazine and pyrimidine, has been applied to a range of therapeutic targets. However, in adherence to the strict focus on the specified compound, a detailed analysis of its SBDD is not possible.

Without specific research data, the generation of detailed research findings, data tables, or a deeper exploration of its computational and structural biology studies as requested cannot be fulfilled. The scientific community has not yet published studies that would provide the necessary foundation for such an article.

Vii. Therapeutic Prospects and Future Research Directions

Potential Applications of the 4-(5-Fluoropyrimidin-4-yl)piperazin-2-one Scaffold in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity. The fluoropyrimidine component is a well-known pharmacophore, most famously represented by the anticancer drug 5-fluorouracil (B62378). The fluorine atom can enhance metabolic stability and binding affinity to target proteins. The piperazine (B1678402) ring is another common feature in many approved drugs due to its favorable physicochemical properties, including its ability to improve solubility and oral bioavailability. The piperazin-2-one (B30754) modification offers a rigidified structure that can provide conformational constraint, potentially leading to higher selectivity for a specific target.

The combination of these two moieties in the this compound scaffold suggests its potential as a versatile building block for the development of novel therapeutics across various disease areas. Its structural features allow for the introduction of diverse substituents, enabling the fine-tuning of its pharmacological properties.

Advancements in Oncology Research Based on this Scaffold

While no specific studies on the anticancer activity of this compound have been identified, the fluoropyrimidine and piperazine moieties are extensively featured in oncology research. Fluoropyrimidines are a cornerstone of chemotherapy, functioning as antimetabolites that interfere with DNA and RNA synthesis in rapidly dividing cancer cells.

Piperazine-containing compounds have been successfully developed as kinase inhibitors, a major class of targeted cancer therapies. Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. The this compound scaffold could be exploited for the design of novel kinase inhibitors, where the fluoropyrimidine ring might interact with the hinge region of the kinase ATP-binding site, a common binding motif for this class of inhibitors.

Future research in this area could involve the synthesis of a library of derivatives of the this compound scaffold and screening them against a panel of cancer-related kinases.

Development of Novel Anti-Infective Agents

The development of new anti-infective agents is a critical area of research due to the rise of antimicrobial resistance. Both pyrimidine (B1678525) and piperazine derivatives have shown promise in this field. Pyrimidine analogs have been investigated for their antibacterial, antifungal, and antiviral activities.

The piperazine ring is a common component of many commercially available antibiotics and other anti-infective drugs. For instance, certain piperazine derivatives have demonstrated activity against multidrug-resistant bacteria. The this compound scaffold could serve as a starting point for the development of novel anti-infective agents. The fluoropyrimidine moiety could potentially interfere with microbial metabolic pathways, while the piperazine core could be modified to enhance potency and spectrum of activity.

Research in this direction would involve evaluating the antimicrobial activity of this compound and its derivatives against a broad range of pathogenic bacteria and fungi.

Exploration in Neurological Disorders and CNS-Active Compounds

Piperazine derivatives have a long history of use in the treatment of central nervous system (CNS) disorders. Many drugs for conditions such as psychosis, depression, and anxiety contain a piperazine moiety. This is due to the ability of the piperazine ring to interact with various CNS receptors, including dopamine and serotonin (B10506) receptors.

Future investigations could focus on synthesizing and evaluating derivatives of this scaffold for their binding affinity to a range of CNS targets and assessing their potential efficacy in animal models of neurological and psychiatric disorders.

Future Opportunities in Metabolic Disease Therapies

Emerging research has pointed to the potential of targeting certain signaling pathways for the treatment of metabolic diseases such as type 2 diabetes and obesity. While there is no direct evidence linking the this compound scaffold to metabolic diseases, some G-protein coupled receptors (GPCRs) that are targets for these conditions are known to bind ligands containing heterocyclic scaffolds.

Given the versatility of the piperazine and pyrimidine moieties, it is conceivable that derivatives of the this compound scaffold could be designed to interact with novel targets involved in metabolic regulation. This represents a largely unexplored but potentially fruitful area for future drug discovery efforts.

Challenges and Emerging Trends in the Academic Research Landscape

The primary challenge in advancing the therapeutic prospects of the this compound scaffold is the current lack of specific biological data for this compound. Significant synthetic and screening efforts would be required to identify and validate its potential therapeutic applications.

Emerging trends in drug discovery, such as the use of computational modeling and high-throughput screening, could accelerate the exploration of this scaffold. Structure-based drug design, guided by the known interactions of fluoropyrimidines and piperazines with their biological targets, could inform the rational design of new derivatives with enhanced potency and selectivity. Furthermore, academic research focusing on the synthesis of novel heterocyclic compounds and the exploration of their biological activities will be crucial in uncovering the full therapeutic potential of scaffolds like this compound.

Q & A

Q. Q1. How can researchers optimize the synthetic yield of 4-(5-Fluoropyrimidin-4-yl)piperazin-2-one under varying reaction conditions?

Methodological Answer: Optimization involves systematic variation of parameters such as temperature, solvent polarity, and catalyst loading. For example, tert-butoxymethyl-protected intermediates (e.g., in evogliptin synthesis) require controlled deprotection steps to avoid side reactions . Catalytic systems like trifluoroacetic acid (TFA) in dichloromethane can enhance cyclization efficiency, as seen in piperazinone derivatives . Purification via column chromatography with gradients (e.g., methylenchlorid/ethanol) improves yield, while HPLC (≥95% purity thresholds) ensures quality .

Q. Q2. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves fluoropyrimidine and piperazinone moieties, with coupling constants confirming substitution patterns . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., exact mass ±5 ppm error). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹). X-ray crystallography, where feasible, provides definitive stereochemical data .

Biological Activity and Mechanisms

Q. Q3. How should researchers design in vitro assays to evaluate the anticancer activity of this compound?

Methodological Answer: Use cell viability assays (e.g., MTT or CellTiter-Glo) across cancer cell lines (e.g., HCT-116 for p53-wildtype models) with dose-response curves (IC₅₀ calculations). Include positive controls like Nutlin-3 (MDM2 inhibitor) to benchmark potency . For target engagement, employ fluorescence polarization assays with recombinant MDM2/MDM4 proteins to measure binding affinity (Kd values) .

Q. Q4. What strategies can resolve contradictory data on the compound’s efficacy in different cancer models?

Methodological Answer: Contradictions may arise from genetic heterogeneity (e.g., p53 mutation status) or off-target effects. Validate findings using orthogonal assays:

  • Genetic Knockdown: siRNA-mediated silencing of MDM2/MDM4 to confirm on-target activity.
  • Transcriptomic Profiling: RNA-seq to identify differentially expressed genes post-treatment .
  • Pharmacokinetic Studies: Measure compound stability in cell culture media to rule out degradation artifacts .

Advanced Mechanistic Studies

Q. Q5. How can researchers determine the selectivity of this compound between MDM2 and MDM4?

Methodological Answer: Use competitive binding assays with labeled peptides (e.g., FITC-p53) and recombinant MDM2/MDM4. Surface Plasmon Resonance (SPR) provides kinetic data (kon/koff rates) to differentiate selectivity . Molecular docking studies (e.g., AutoDock Vina) can model interactions with MDM2’s hydrophobic cleft versus MDM4’s distinct binding pocket, guiding SAR modifications .

Q. Q6. What experimental approaches are recommended to study synergistic effects with combination therapies?

Methodological Answer: Adopt a factorial design to test combinations (e.g., with evogliptin or leucine in metabolic disease models ). Synergy scores (e.g., Chou-Talalay Combination Index) quantify interactions. In vivo validation using xenograft models with co-administration (e.g., 5-fluorouracil in colorectal cancer) and pharmacokinetic monitoring ensures translational relevance .

Analytical and Pharmacological Challenges

Q. Q7. How should researchers address solubility and stability issues during formulation studies?

Methodological Answer: Preformulation studies using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) assess hygroscopicity. Solubility enhancers (e.g., cyclodextrins) or nanoformulation (liposomes) improve bioavailability. Stability-indicating HPLC methods (e.g., forced degradation under acidic/oxidative conditions) identify degradation products .

Q. Q8. What analytical techniques are critical for quantifying trace impurities in this compound?

Methodological Answer: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with a limit of detection (LOD) ≤0.1% identifies impurities. Compare against pharmacopeial standards (e.g., USP reference materials) for validation . Nuclear Overhauser Effect (NOE) NMR can distinguish regioisomeric byproducts .

Data Reproducibility and Reporting

Q. Q9. How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Batch Consistency: Use synthesized batches with identical NMR/HRMS profiles.
  • Open Data: Share raw spectra and crystallographic data (CCDC deposition) .
  • Protocol Standardization: Adopt OECD guidelines for cytotoxicity assays and MIAME standards for omics data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.